Triiron dodecacarbonyl
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Overview
Description
Preparation Methods
Triiron dodecacarbonyl can be synthesized through several methods:
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Thermolysis of Iron Pentacarbonyl: : One of the earliest methods involves the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] This reaction is typically carried out under controlled conditions to ensure the formation of this compound .
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Reaction with Base and Subsequent Oxidation: : Another common method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] The resulting hydrido cluster is then oxidized with acid to form this compound .
Chemical Reactions Analysis
Triiron dodecacarbonyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iron carbonyl complexes.
Reduction: Reduction reactions can lead to the formation of lower nuclearity iron carbonyl clusters.
Substitution: The carbonyl ligands in this compound can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions . Major products formed from these reactions include diiron and tetrairon carbonyl complexes .
Scientific Research Applications
Triiron dodecacarbonyl has several scientific research applications:
Mechanism of Action
The mechanism by which triiron dodecacarbonyl exerts its effects involves the coordination of its iron atoms with various ligands. The compound’s triangular structure allows for unique interactions with other molecules, facilitating reactions such as ligand substitution and bond cleavage . The molecular targets and pathways involved in these reactions are primarily related to the iron centers and their ability to coordinate with different ligands .
Comparison with Similar Compounds
Triiron dodecacarbonyl can be compared with other similar compounds, such as:
Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂): Similar in structure but contains ruthenium instead of iron.
Triosmium Dodecacarbonyl (Os₃(CO)₁₂): Another analogous compound with osmium.
Iron Pentacarbonyl (Fe(CO)₅): A simpler iron carbonyl compound with five carbonyl ligands.
This compound is unique due to its triangular structure and the specific reactivity of its iron centers, which make it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
carbon monoxide;iron |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Fe/c12*1-2;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRMDDXFDINCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Fe3O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17685-52-8 |
Source
|
Record name | Dodecacarbonyl iron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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